molecular formula C23H23N9O2 B11694064 4-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

4-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11694064
M. Wt: 457.5 g/mol
InChI Key: ZJXNOCIYARQYPL-ZVHZXABRSA-N
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Description

4-[(2E)-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a combination of indole, hydrazine, nitrophenyl, pyrrolidine, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Hydrazone Formation: The indole derivative is then reacted with hydrazine to form the corresponding hydrazone.

    Triazine Ring Formation: The hydrazone is further reacted with cyanuric chloride to form the triazine ring.

    Substitution Reactions: The nitrophenyl and pyrrolidine groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and hydrazine moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring and the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized indole derivatives and hydrazine derivatives.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted triazine and nitrophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, and modulation of biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(2E)-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
  • **4-[(2E)-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
  • **4-[(2E)-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and biological activity. Its structure enables it to interact with a wide range of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H23N9O2

Molecular Weight

457.5 g/mol

IUPAC Name

2-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-4-N-(4-nitrophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H23N9O2/c1-15-19(18-6-2-3-7-20(18)25-15)14-24-30-22-27-21(28-23(29-22)31-12-4-5-13-31)26-16-8-10-17(11-9-16)32(33)34/h2-3,6-11,14,25H,4-5,12-13H2,1H3,(H2,26,27,28,29,30)/b24-14+

InChI Key

ZJXNOCIYARQYPL-ZVHZXABRSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC3=NC(=NC(=N3)NC4=CC=C(C=C4)[N+](=O)[O-])N5CCCC5

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC3=NC(=NC(=N3)NC4=CC=C(C=C4)[N+](=O)[O-])N5CCCC5

Origin of Product

United States

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